molecular formula C16H31IO2 B12984131 tert-Butyl 12-iodododecanoate

tert-Butyl 12-iodododecanoate

Cat. No.: B12984131
M. Wt: 382.32 g/mol
InChI Key: UGGFMUIBMQSMOX-UHFFFAOYSA-N
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Description

tert-Butyl 12-iodododecanoate is an organic compound that belongs to the class of iodinated esters It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 12-iodododecanoate can be synthesized through a multi-step process. One common method involves the esterification of 12-iodododecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 12-iodododecanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of tert-butyl 12-thiododecanoate, tert-butyl 12-aminododecanoate, or tert-butyl 12-alkoxydodecanoate.

    Reduction: Formation of tert-butyl dodecanoate.

    Oxidation: Formation of 12-iodododecanoic acid.

Scientific Research Applications

tert-Butyl 12-iodododecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

    Biology: Investigated for its potential use in the modification of biomolecules and as a labeling reagent in biochemical studies.

    Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 12-iodododecanoate involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or oxidation, leading to the formation of carboxylic acids or other derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 12-bromododecanoate
  • tert-Butyl 12-chlorododecanoate
  • tert-Butyl 12-fluorododecanoate

Uniqueness

tert-Butyl 12-iodododecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.

Properties

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

tert-butyl 12-iodododecanoate

InChI

InChI=1S/C16H31IO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14H2,1-3H3

InChI Key

UGGFMUIBMQSMOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCI

Origin of Product

United States

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